molecular formula C10H12N2O B3001507 N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide CAS No. 6765-53-3

N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No. B3001507
CAS RN: 6765-53-3
M. Wt: 176.219
InChI Key: MJVZHYANAWGLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of N-methyl-2-halopyridinium iodides as coupling reagents to form carboxamides . This method could potentially be adapted for the synthesis of N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, which contains the isoindole core, was achieved through a cycloaddition reaction, indicating that similar methodologies could be applied to synthesize the compound of interest .

Molecular Structure Analysis

While the molecular structure of this compound is not directly provided, the structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined through crystallography . This suggests that similar analytical techniques could be used to elucidate the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of isoindole derivatives can be inferred from the study of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, which showed higher reactivity in cycloaddition reactions compared to its pyrrole analogs . This indicates that the isoindole ring system can participate in various chemical reactions, potentially including those relevant to the synthesis or functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be speculated based on related compounds. For instance, the solubility and melting point of a racemic mixture of an indazole carboxamide derivative were determined, which could provide a reference for the solubility and thermal behavior of similar compounds . Additionally, the biosynthesis of N1-methyl-4-pyridone-3-carboxamide from N1-methylnicotinamide suggests that N-methylated carboxamides can be synthesized biologically, which might have implications for the bioavailability and metabolism of this compound .

Scientific Research Applications

Secondary Aminothieno[2,3-b]Pyridine-2-Carboxamides Reaction

The study by Vasilin et al. (2015) explores the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, which results in angular dihydro-pyrido-thieno-pyrimido-isoindole derivatives. This reaction also produces linear isoindole-6,8-diones, indicating versatile applications in organic synthesis.

Synthesis of Isoindole Derivatives

Kobayashi and Chikazawa (2016) developed a synthetic approach to 2,3-dihydro-1H-isoindol-1-one derivatives Kobayashi & Chikazawa, 2016. Their method highlights the potential of N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide in synthesizing complex organic compounds.

Palladium-Catalysed Synthesis

A study by Ming Zhang (2013) introduced a new method for constructing isoindolones using a palladium-catalysed intramolecular amination process. This underscores the compound’s role in facilitating advanced organic synthesis techniques.

Synthesis of Polycyclic Compounds

Dotsenko et al. (2021) researched the formation of polycyclic compounds containing thieno-pyrimido-isoindole fragments Dotsenko et al., 2021. Their work highlights the role of this compound in the synthesis of compounds with potential applications in various fields, including materials science and pharmacology.

Synthesis of Fluorescent Compounds

Wrona-Piotrowicz et al. (2016) explored the lithiation of N-tert-butylpyrene-1-carboxamide, leading to compounds with isoindole skeletons showing fluorescence properties Wrona-Piotrowicz et al., 2016. This suggests potential uses of this compound in the development of novel fluorophores.

Mechanism of Action

properties

IUPAC Name

N-methyl-1,3-dihydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-11-10(13)12-6-8-4-2-3-5-9(8)7-12/h2-5H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVZHYANAWGLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.